molecular formula C13H11NO2 B078530 Phenyl 4-aminobenzoate CAS No. 10268-70-9

Phenyl 4-aminobenzoate

Cat. No.: B078530
CAS No.: 10268-70-9
M. Wt: 213.23 g/mol
InChI Key: HGRXBNZHQKXDPL-UHFFFAOYSA-N
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Description

Phenyl 4-aminobenzoate, also known as benzoic acid, 4-amino-, phenyl ester, is an organic compound with the molecular formula C13H11NO2. It is a derivative of para-aminobenzoic acid, where the carboxyl group is esterified with phenol. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-aminobenzoate can be synthesized through the esterification of para-aminobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl 4-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

Phenyl 4-aminobenzoate is similar to other compounds with a 4-aminobenzoate structure, such as:

  • Procaine
  • Tetracaine
  • Butamben
  • Declopramide
  • Metoclopramide

Uniqueness: this compound is unique due to its specific ester linkage with phenol, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

phenyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRXBNZHQKXDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361490
Record name phenyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-70-9
Record name phenyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Phenyl 4-aminobenzoate used in polymer synthesis?

A1: this compound serves as a valuable monomer in synthesizing well-defined aromatic polyamides. Its unique reactivity allows for chain-growth polycondensation, a method that offers precise control over molecular weight and polydispersity. [] This approach involves reacting this compound with an initiator like phenyl 4-nitrobenzoate in the presence of a base. The resulting polyamides possess controlled architectures and properties, making them suitable for various applications. [] For instance, researchers have successfully synthesized block copolymers containing poly(p-benzamide) segments derived from this compound, showcasing its potential in creating complex macromolecular structures. []

Q2: Can you elaborate on the mechanism of chain-growth polycondensation with this compound?

A2: The key to chain-growth polycondensation with this compound lies in the differing reactivity of the monomer compared to the growing polymer chain end. Model studies demonstrate that the amino group of this compound reacts preferentially with the activated ester group of the growing polymer chain rather than with another molecule of the monomer. [] This selectivity stems from the electron-donating nature of the aminyl anion in the monomer, which makes it less reactive towards the ester group compared to the less electron-rich amide group present at the polymer chain end. [] This controlled reaction pathway enables the synthesis of polymers with well-defined structures and properties, a significant advantage over traditional step-growth polycondensation.

Q3: Beyond polymerization, are there other applications of this compound in chemical synthesis?

A3: Yes, this compound is a valuable building block in organic synthesis. For instance, it serves as a key intermediate in the synthesis of camostat, a drug with potential applications as a protease inhibitor. [] Additionally, researchers utilize this compound derivatives, specifically 2-(benzo[d]thiazol-2-yl)this compound, to modify mesoporous silica nanoparticles. [] These modified nanoparticles, when capped with β-cyclodextrin-modified glucose oxidase, create an enzyme-controlled nanomachine for on-command drug delivery. [] This innovative application highlights the potential of this compound derivatives in advanced drug delivery systems.

Q4: this compound is also used as a model compound in hydrolysis studies. What insights do these studies provide?

A4: this compound, along with a series of its para-substituted derivatives, have been extensively studied to understand the kinetics and mechanism of base-catalysed hydrolysis reactions. [] These studies provide valuable insights into the influence of substituent electronic effects on the reaction rate. Researchers have established a quantitative relationship between the rate constant of hydrolysis and the Hammett substituent constant (σp), demonstrating the impact of electron-withdrawing or -donating groups on the reaction rate. [] This understanding is crucial for predicting the stability and reactivity of various phenyl benzoate derivatives in different chemical environments.

Q5: How does the structure of this compound relate to its spectroscopic data?

A5: The structure of this compound can be confirmed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule. [] These techniques help verify the presence of specific functional groups and their positions within the molecule. Additionally, researchers utilize techniques like FT-IR spectroscopy to further characterize this compound and its derivatives. [] These spectroscopic methods, combined with elemental analysis and HPLC, provide a comprehensive understanding of the compound's structure and purity.

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